molecular formula C16H14FNO6S B2916557 Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339113-46-1

Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No. B2916557
CAS RN: 339113-46-1
M. Wt: 367.35
InChI Key: FLWRJBGLLLEOBE-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolo[1,2-c][1,3]thiazole . It is a heterocyclic compound with a complex structure that includes a pyrrolo and thiazole ring, fluorophenyl group, and dimethyl dicarboxylate group .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo and thiazole ring, a fluorophenyl group, and a dimethyl dicarboxylate group . The presence of these groups can significantly influence the compound’s reactivity and biological activity.

Scientific Research Applications

Anticancer Activities

Research has shown promising anticancer activities associated with derivatives of Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate. For instance, the synthesis and cytotoxic evaluation of novel dimethyl [1,1′‐biphenyl]‐2,2′‐dicarboxylates bearing 1,3,4‐thiadiazole moieties have demonstrated notable anticancer activities against human tumor cell lines, including HepG2, KB, A549, K562, and MCF‐7. These compounds displayed anticancer activities comparable to or stronger than 5‐fluorouracil, highlighting their potential as novel anticancer agents (Kong et al., 2008).

Synthetic Methodologies

The chemical synthesis of derivatives and the exploration of their reactive properties form a significant area of research. For example, cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles have been studied, showcasing the reactive versatility of these compounds. These studies help in understanding the behavior of dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate derivatives under different chemical conditions (Sutcliffe et al., 2000).

Structural Characterization and Crystallography

The structural characterization and crystallography of derivatives have been a focal point to understand their physical and chemical properties better. Studies like the synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have provided insights into the crystalline structures of these compounds, offering a foundation for the development of new materials with potential applications in various fields (Kariuki et al., 2021).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO6S/c1-23-15(19)12-11-7-25(21,22)8-18(11)14(13(12)16(20)24-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWRJBGLLLEOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

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